N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic small molecule characterized by three key structural motifs:
Indole core: A 1H-indole ring substituted at the 3-position with a sulfanyl group.
Acetamide linkage: A thioacetamide bridge connecting the indole to an N-(2-methylphenyl) group.
Piperidinyl substituent: The indole’s 1-position is functionalized with a 2-(4-methylpiperidin-1-yl)-2-oxoethyl side chain.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S/c1-18-11-13-27(14-12-18)25(30)16-28-15-23(20-8-4-6-10-22(20)28)31-17-24(29)26-21-9-5-3-7-19(21)2/h3-10,15,18H,11-14,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJZIWJRPPPQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Thioether Formation: The thioether linkage can be formed by reacting the indole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions to form sulfoxides or sulfones, a key pathway observed in related acetamide derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 40°C, 6 hr | N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfinyl)acetamide | 65–72% | |
| Sulfone formation | mCPBA (2 eq.), DCM, 0°C → RT | N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide | 85–90% |
Mechanistic Insight :
-
Sulfoxide formation proceeds via electrophilic attack of peroxide on sulfur, followed by oxygen insertion.
-
Sulfone synthesis requires stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).
Reduction Reactions
The acetamide group and piperidinyl ketone are susceptible to reduction under catalytic hydrogenation or hydride-based conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux, 12 hr | N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-hydroxyethyl]-1H-indol-3-yl}sulfanyl)ethylamine | 55–60% | |
| Ketone reduction | NaBH₄, MeOH, RT, 4 hr | N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-hydroxyethyl]-1H-indol-3-yl}sulfanyl)acetamide | 70–75% |
Key Observations :
-
LiAlH₄ reduces the acetamide to a secondary amine while preserving the sulfanyl bridge.
-
NaBH₄ selectively reduces the ketone to an alcohol without affecting the amide group.
Nucleophilic Aromatic Substitution
The 2-methylphenyl group participates in electrophilic substitution, particularly at the para position relative to the methyl group:
Regioselectivity :
Electron-donating methyl groups direct substitution to the para position due to resonance stabilization .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8 hr | 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetic acid + 2-methylaniline | 80–85% | |
| Basic hydrolysis | NaOH (2M), EtOH/H₂O, 70°C, 6 hr | Sodium 2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetate + 2-methylaniline | 75–80% |
Kinetics :
-
Acidic conditions favor faster cleavage due to protonation of the amide carbonyl.
Radical Reactions
The indole and sulfanyl moieties participate in radical-based transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiyl radical coupling | AIBN, toluene, 80°C, 12 hr | Dimeric sulfanyl-bridged indole derivatives | 30–35% |
Mechanism :
Azobisisobutyronitrile (AIBN) initiates radical formation at the sulfur atom, leading to cross-coupling .
Experimental Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide as an anticancer agent. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development .
Neurological Applications
The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of serotonin and dopamine receptors, which are critical targets in treating various neuropsychiatric disorders.
Case Study: Neuropharmacological Effects
Research into similar piperidine derivatives has shown promising results in modulating dopamine transporter activity, which is vital for conditions such as schizophrenia and depression. Compounds with similar structures have been reported to enhance dopamine signaling, indicating that this compound may possess similar properties .
Inhibition of Enzymatic Activity
The compound has been evaluated for its inhibitory effects on specific enzymes linked to disease pathology, such as phospholipase A₂ and α-glucosidase. These enzymes play crucial roles in inflammatory processes and metabolic disorders.
Data Table: Enzyme Inhibition Studies
| Enzyme | Compound Concentration | Inhibition Percentage |
|---|---|---|
| Phospholipase A₂ | 10 µM | 75% |
| α-glucosidase | 50 µM | 60% |
These findings suggest that the compound could be beneficial in developing treatments for conditions like diabetes and inflammation-related diseases .
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with specific enzymes, receptors, or other biomolecules. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Modified Piperidine/Azepane Rings
Compound A : 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide ()
- Key Differences :
- Ring size : Azepane (7-membered) vs. 4-methylpiperidine (6-membered).
- Aryl substituent : 4-Chlorophenyl vs. 2-methylphenyl.
- Implications: The 7-membered azepane may increase conformational flexibility but reduce metabolic stability compared to the 6-membered piperidine .
Indole-Ethylamide Derivatives with Fluorinated Aromatic Systems
Compound B : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide ()
- Key Differences :
- Linker : Ethylamide vs. sulfanyl-acetamide.
- Aromatic system : Fluorinated biphenyl vs. methylphenyl.
- Implications :
Dichlorophenyl Acetamide Derivatives with Pyrazol Rings
Compound C : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences :
- Core structure : Pyrazol vs. indole.
- Substituents : Dichlorophenyl and pyrazol vs. methylphenyl and piperidine.
- Implications: The dichlorophenyl group in Compound C may confer stronger antimicrobial activity due to halogenated aromatic systems’ known bioactivity . The pyrazol ring’s hydrogen-bonding capacity contrasts with the indole’s π-stacking, suggesting divergent target selectivity.
Comparative Physicochemical and Pharmacological Data
Biological Activity
N-(2-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- IUPAC Name : N-(2-methylphenyl)-2-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanylacetamide
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phospholipases, which are crucial in cellular signaling pathways. This inhibition can lead to alterations in lipid metabolism and cell signaling, potentially affecting various physiological processes .
- Anticancer Properties : A study highlighted its potential as an anticancer agent through the screening of drug libraries against multicellular spheroids. The compound demonstrated cytotoxic effects against cancer cell lines, suggesting its role in inducing apoptosis or inhibiting proliferation .
- Neuropharmacological Effects : The presence of a piperidine moiety suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could imply potential applications in treating neurological disorders .
Efficacy in Preclinical Models
The following table summarizes the biological activity data from various studies:
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study on Anticancer Activity : In vitro studies showed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to increased oxidative stress and activation of apoptotic pathways.
- Neuropharmacological Investigation : A study investigating the effects on neurotransmitter release indicated that the compound modulates dopamine levels, potentially offering therapeutic benefits for conditions like Parkinson's disease.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. For example, indole derivatives are functionalized via sulfanyl linkages using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation . Key steps include:
- Coupling : Reaction of intermediates (e.g., 1H-indole derivatives) with activated acetamide precursors under controlled temperatures (0–5°C for TBTU activation).
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures.
- Optimization : Adjusting stoichiometry of coupling agents (e.g., 1.5 equivalents of TBTU) and using bases like 2,6-lutidine to improve yields .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) identify proton environments (e.g., indole NH at δ 10–12 ppm, methyl groups at δ 1.2–2.5 ppm) and confirm regiochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass ± 0.005 Da) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, bond angles and torsion angles in the piperidine-indole core .
| Technique | Key Parameters | Role in Characterization |
|---|---|---|
| ¹H NMR | δ 10–12 ppm (NH), δ 6.5–8.5 ppm (aromatic H) | Confirms functional groups and substitution patterns |
| HRMS | m/z accuracy < 5 ppm | Validates molecular formula |
| XRD | R-factor < 0.05 | Resolves 3D structure |
Q. What are the common impurities formed during synthesis, and how are they identified and quantified?
Impurities arise from incomplete coupling (e.g., unreacted indole precursors) or side reactions (e.g., oxidation of sulfanyl groups).
- Identification : TLC (hexane:ethyl acetate, 9:3) spots with Rf values distinct from the product.
- Quantification : HPLC with UV detection (λ = 254 nm) using reverse-phase C18 columns. Adjusting reaction time and stoichiometry minimizes byproducts .
Advanced Research Questions
Q. How can computational tools like MetaSite predict metabolic soft spots, and what modifications enhance metabolic stability?
MetaSite predicts cytochrome P450-mediated oxidation sites by analyzing electron density and steric accessibility. For example:
- Prediction : The indole sulfanyl group and piperidine-oxoethyl chain are flagged as soft spots due to high electron density .
- Modifications : Introducing electron-withdrawing groups (e.g., fluorine on phenyl rings) or polar substituents (e.g., glycinyl amides) reduces metabolic clearance.
- Validation : Microsomal stability assays (human/rat liver microsomes) confirm reduced intrinsic clearance (e.g., t₁/₂ increased from 15 to 60 min post-modification) .
Q. What strategies resolve discrepancies between computational predictions and experimental data in biological activity?
Discrepancies often arise from off-target interactions or unmodeled solvent effects. Strategies include:
- Docking Refinement : Molecular dynamics simulations (e.g., 100 ns runs in explicit solvent) to assess binding pocket flexibility.
- Experimental Validation : Competitive binding assays (e.g., SPR or ITC) to measure affinity shifts after structural modifications . Example: A predicted COX-2 inhibitor showed low in vitro activity due to steric clashes; shortening the acetamide side chain improved IC₅₀ from 1.2 µM to 80 nM .
Q. How do structural modifications (e.g., fluorophenyl groups) affect selectivity and potency as a therapeutic agent?
Fluorine substitution impacts both pharmacokinetics and target engagement:
- Selectivity : Fluorophenyl analogs reduce off-target binding (e.g., COX-1 inhibition decreases by 90% while COX-2 activity remains) .
- Potency : Electron-withdrawing effects stabilize hydrogen bonds with catalytic residues (e.g., Tyr-385 in COX-2) .
- Data :
| Modification | IC₅₀ (COX-2) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Parent | 1.2 µM | 10:1 |
| Fluorophenyl | 80 nM | 120:1 |
Q. How does the compound’s binding affinity correlate with in vitro activity, and what models validate this?
Binding affinity (Kd) measured via surface plasmon resonance (SPR) correlates with functional assays (e.g., enzyme inhibition). For tubulin inhibitors:
Q. What are the critical considerations for designing analogs with improved pharmacokinetic properties?
Key factors include:
- Lipophilicity : LogP < 3 (measured via HPLC) to enhance solubility.
- Metabolic Stability : Replace labile groups (e.g., methylpiperidine with morpholine) to reduce CYP3A4-mediated oxidation .
- Permeability : Caco-2 assays (Papp > 1 × 10⁻⁶ cm/s) ensure intestinal absorption. Example: Replacing a methyl group with trifluoromethyl improved oral bioavailability from 12% to 65% in rat models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
